molecular formula C18H21N3O6S B2591825 N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide CAS No. 690246-02-7

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide

Cat. No. B2591825
CAS RN: 690246-02-7
M. Wt: 407.44
InChI Key: XPBWACUSYKFSCI-UHFFFAOYSA-N
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Description

“N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and piperazine rings, along with the benzenesulfonamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan, piperazine, and benzenesulfonamide groups. Furan rings can undergo reactions such as electrophilic substitution and oxidation. Piperazine rings can participate in reactions with electrophiles, and sulfonamides can undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact its solubility in water .

Scientific Research Applications

Future Directions

Future research could explore the potential applications of this compound, such as its possible antimicrobial activity. Further studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-26-14-4-2-5-15(12-14)28(24,25)19-13-17(22)20-7-9-21(10-8-20)18(23)16-6-3-11-27-16/h2-6,11-12,19H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBWACUSYKFSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-3-methoxybenzenesulfonamide

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